CC-401 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

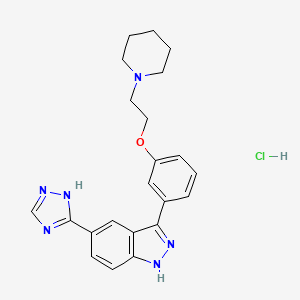

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O.ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBVXKYKWOUGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CC-401 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CC-401 hydrochloride is a potent and selective, second-generation, ATP-competitive small molecule inhibitor of the c-Jun N-terminal kinases (JNKs). By targeting all three JNK isoforms (JNK1, JNK2, and JNK3), CC-401 effectively modulates the JNK signaling pathway, a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of CC-401, including its molecular interactions, effects on downstream signaling, and relevant experimental data and protocols. The information presented herein is intended to support further research and drug development efforts centered on JNK inhibition.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the kinase activity of JNK1, JNK2, and JNK3.[1] As an ATP-competitive inhibitor, CC-401 binds to the ATP-binding pocket of activated, phosphorylated JNK.[1] This reversible binding event prevents the endogenous ATP from accessing the kinase's active site, thereby blocking the transfer of a phosphate group to downstream JNK substrates. The primary and most well-characterized downstream effector of JNK is the transcription factor c-Jun. By inhibiting JNK, CC-401 prevents the phosphorylation of c-Jun at serines 63 and 73 within its N-terminal activation domain.[1] This lack of phosphorylation attenuates c-Jun's transcriptional activity, leading to a downstream modulation of gene expression involved in various cellular responses.

The JNK Signaling Pathway

The JNK signaling cascade is a three-tiered system composed of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK). Various extracellular stimuli, including inflammatory cytokines, growth factors, and cellular stress, activate this pathway, leading to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a range of cytoplasmic and nuclear substrates to orchestrate a cellular response.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Kinase Inhibition Profile of CC-401

| Target | Parameter | Value (nM) | Notes |

| JNK (all three isoforms) | Ki | 25-50 | Potent inhibitor of JNK1, JNK2, and JNK3.[1] |

Table 2: Selectivity Profile of CC-401

| Kinase | Selectivity vs. JNK |

| p38 | > 40-fold |

| ERK | > 40-fold |

| IKK2 | > 40-fold |

| Protein Kinase C | > 40-fold |

| Lck | > 40-fold |

| ZAP70 | > 40-fold |

This high degree of selectivity minimizes off-target effects, making CC-401 a valuable tool for specifically interrogating the JNK signaling pathway.[1]

Table 3: Cellular Activity of CC-401

| Assay Type | Cell Line | Parameter | Effective Concentration |

| JNK Inhibition | Various | - | 1 - 5 µM |

| Cytotoxicity | HT-29, SW620, HCT116 | IC50 | 3 µM, 6.5 µM, 3.5 µM, respectively |

In cell-based assays, CC-401 demonstrates specific JNK inhibition at concentrations between 1 and 5 µM.[1]

Experimental Protocols

The following sections detail representative methodologies for key experiments used to characterize the mechanism of action of JNK inhibitors like CC-401.

In Vitro JNK Kinase Assay

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific JNK isoform.

Objective: To determine the IC50 value of CC-401 for JNK1, JNK2, and JNK3.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 (activated)

-

Biotinylated c-Jun (or other suitable JNK substrate)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Detection reagents (e.g., HTRF®, LANCE®, or ADP-Glo™)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of CC-401 in DMSO and then dilute further in kinase assay buffer.

-

In a 384-well plate, add the recombinant JNK enzyme, the biotinylated c-Jun substrate, and the CC-401 dilution.

-

Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for JNK.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Read the plate on a compatible microplate reader.

-

Calculate the percent inhibition for each concentration of CC-401 and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis of c-Jun Phosphorylation

This method is used to assess the inhibition of JNK activity in a cellular context by measuring the phosphorylation state of its direct substrate, c-Jun.

Objective: To confirm that CC-401 inhibits the phosphorylation of c-Jun in cells.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

This compound

-

JNK activator (e.g., anisomycin, UV radiation)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-JNK, anti-phospho-JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of CC-401 for a specified time (e.g., 1-2 hours).

-

Stimulate the JNK pathway with a JNK activator for a short period (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total c-Jun, total JNK, phospho-JNK, and the loading control to ensure equal loading and to assess the specificity of the inhibition.

Cell Viability Assay

This assay is used to determine the cytotoxic effects of an inhibitor on a cell population.

Objective: To determine the IC50 of CC-401 for cytotoxicity in a given cell line.

Materials:

-

Cell line of interest

-

This compound

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of CC-401 for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent cell viability relative to the vehicle-treated control and determine the cytotoxic IC50 value.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the JNK signaling pathway. Its ATP-competitive mechanism of action and high selectivity make it an invaluable tool for both basic research into the roles of JNK signaling and for preclinical studies exploring the therapeutic potential of JNK inhibition in various disease models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its isoform-specific inhibitory profile and its effects in a broader range of cellular and in vivo models will continue to refine our understanding of its therapeutic potential.

References

The Function of CC-401 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Potent and Selective JNK Inhibitor

Introduction

CC-401 hydrochloride is a potent, second-generation, ATP-competitive small molecule inhibitor targeting all three isoforms of the c-Jun N-terminal kinase (JNK).[1][2][3] JNKs are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including stress responses, inflammation, apoptosis, and cell proliferation. The dysregulation of the JNK signaling pathway has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4][5] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its inhibitory effect by competitively binding to the ATP-binding site of the active, phosphorylated form of JNK.[1][3][4] This binding event precludes the natural substrate, ATP, from associating with the kinase, thereby inhibiting the downstream phosphorylation of its targets, most notably the transcription factor c-Jun.[1] The inhibition of c-Jun phosphorylation prevents its activation and subsequent translocation to the nucleus, where it would otherwise regulate the transcription of genes involved in various cellular responses.[6]

Signaling Pathway

The JNK signaling cascade is a tiered pathway initiated by a wide array of cellular stressors and inflammatory cytokines. These stimuli activate a cascade of upstream kinases, ultimately leading to the phosphorylation and activation of JNK. This compound acts at the level of JNK, effectively blocking the propagation of the signal to downstream effectors.

Caption: The JNK signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Reference(s) |

| Potency | ||

| Ki (all JNK isoforms) | 25-50 nM | [1][4] |

| Selectivity | ||

| Over other kinases (p38, ERK, IKK2, etc.) | > 40-fold | [4][7] |

| In Vitro Efficacy | ||

| Effective Concentration (cell-based assays) | 1-5 µM | [1][2] |

Table 1: Potency and Selectivity of this compound.

| Indication | Clinical Trial Identifier | Status | Reference(s) |

| Myeloid Leukemia | NCT00126893 | Terminated | [3] |

| Idiopathic Pulmonary Fibrosis | NCT03142191 | Terminated (Sponsor Decision) | [8] |

Table 2: Clinical Trials Involving this compound.

Experimental Protocols

In Vitro JNK Inhibition Assay in HK-2 Cells

This protocol describes a method to assess the inhibitory effect of this compound on JNK signaling in human kidney proximal tubule (HK-2) cells under osmotic stress.

Methodology:

-

Cell Culture: HK-2 cells are cultured in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant epidermal growth factor at 37°C in a 5% CO2 incubator.[9][10]

-

Treatment: Cells are pre-treated with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Osmotic Stress Induction: Osmotic stress is induced by adding sorbitol to the culture medium to a final concentration of 0.5 M for a duration of 30 minutes to 2 hours.[11][12]

-

Cell Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-c-Jun, total c-Jun, phospho-JNK, total JNK, and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is performed to quantify the relative levels of phosphorylated proteins normalized to their total protein levels.

Caption: Experimental workflow for in vitro JNK inhibition assay in HK-2 cells.

In Vivo Tumor Growth Inhibition in a Xenograft Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a human colon carcinoma (HT29) xenograft mouse model.

Methodology:

-

Cell Culture: HT29 human colorectal carcinoma cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics.[13]

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

-

Tumor Implantation: 1 x 10^6 to 5 x 10^6 HT29 cells in a suspension of PBS or Matrigel are injected subcutaneously into the flank of each mouse.[4][13]

-

Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: Vehicle control, this compound, a standard chemotherapeutic agent (e.g., oxaliplatin), and a combination of CC-401 and the chemotherapeutic agent. CC-401 is typically administered via oral gavage or intraperitoneal injection at a predetermined dose and schedule.[14]

-

Tumor Growth Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2). Body weight is also monitored as a measure of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry, or Western blotting).

Caption: Workflow for in vivo tumor growth inhibition in a xenograft model.

Renal Ischemia-Reperfusion Injury Model

This protocol describes a model of acute kidney injury where this compound can be evaluated for its protective effects.

Methodology:

-

Animal Model: Male C57BL/6 or BALB/c mice are commonly used.[5]

-

Anesthesia and Surgery: Mice are anesthetized, and a flank or midline incision is made to expose the renal pedicles.

-

Ischemia: The renal arteries are clamped with non-traumatic microvascular clamps for a defined period (e.g., 22-30 minutes) to induce ischemia.[5]

-

Reperfusion: The clamps are removed to allow reperfusion. The incisions are then sutured.

-

Treatment: this compound or vehicle is administered prior to, during, or immediately after the ischemia-reperfusion procedure.

-

Assessment of Renal Injury: At various time points post-reperfusion (e.g., 24, 48, 72 hours), renal function is assessed by measuring serum creatinine and blood urea nitrogen (BUN). Kidneys are harvested for histological analysis (e.g., H&E staining to assess tubular necrosis) and for measuring markers of inflammation and apoptosis.[15]

Carbon Tetrachloride (CCl4)-Induced Liver Injury Model

This protocol details a widely used model of chemically-induced liver injury to assess the hepatoprotective potential of this compound.

Methodology:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are frequently used.

-

Induction of Liver Injury: A single intraperitoneal injection or oral gavage of CCl4 (typically mixed with a vehicle like corn or olive oil) is administered to induce acute liver injury. For chronic injury and fibrosis models, CCl4 is administered repeatedly over several weeks.[6][16][17]

-

Treatment: this compound or vehicle is administered before or after the CCl4 challenge.

-

Assessment of Liver Injury: At selected time points after CCl4 administration, blood is collected to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Livers are harvested for histopathological examination (e.g., H&E staining for necrosis, Masson's trichrome for fibrosis) and for biochemical or molecular analysis of inflammatory and fibrotic markers.[2]

Conclusion

This compound is a valuable research tool for investigating the role of JNK signaling in health and disease. Its high potency and selectivity make it a precise instrument for dissecting the complexities of this crucial signaling pathway. The experimental protocols provided in this guide offer a framework for utilizing this compound in a variety of in vitro and in vivo models, enabling researchers to further elucidate the therapeutic potential of JNK inhibition.

References

- 1. CORM-401 Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]

- 3. embopress.org [embopress.org]

- 4. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CCl4-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 7. A new aggressive xenograft model of human colon cancer using cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Severe Hyperosmotic Stress Issues an ER Stress-Mediated “Death Sentence” in H9c2 Cells, with p38-MAPK and Autophagy “Coming to the Rescue” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Osmotic Stress, not Aldose Reductase Activity, Directly induces Growth Factors and MAPK Signaling changes during Sugar Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. sems-journal.ch [sems-journal.ch]

- 16. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]

The Unraveling of CC-401 Hydrochloride: From Cell Cycle Inhibitor to Molecular Glue

A Technical Guide on the Discovery and History of Indisulam (CC-401 hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Indisulam or E7070, has traversed a remarkable journey in the landscape of oncology drug discovery. Initially identified as a potent inhibitor of cell cycle progression, its mechanism of action has been redefined over time, culminating in its current classification as a "molecular glue." This technical guide provides an in-depth exploration of the discovery, historical development, and evolving understanding of the mechanism of action of CC-401. It consolidates key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals interested in the fascinating story of this unique anticancer agent.

Discovery and Early History: A Phenotypic Approach

Indisulam (E7070) was first identified by scientists at Eisai Co., Ltd. through a phenotypic screening of their sulfonamide compound library. The primary goal of this initial research was to discover novel antitumor agents that could arrest the cell cycle, a hallmark of cancer.[1][2] In 1999, Owa et al. described the discovery of a new series of antitumor sulfonamides that targeted the G1 phase of the cell cycle.[1] Through this work, N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, later named Indisulam, was identified as a lead compound due to its significant antitumor activity.[1]

The initial in vitro studies demonstrated that Indisulam induced G1 phase cell cycle arrest in P388 murine leukemia cells.[2] This effect was found to be time-dependent in human colon cancer HCT116 cells.[2] The compound exhibited a unique spectrum of antitumor activity across a panel of 42 human tumor cell lines, distinguishing it from other clinically used anticancer drugs at the time.[2]

Evolution of the Mechanism of Action: From JNK Inhibition to a "Molecular Glue"

Initial Hypothesis: JNK Inhibition

Early investigations into the specific molecular target of Indisulam led to the hypothesis that it functioned as an inhibitor of c-Jun N-terminal kinase (JNK). However, this initial understanding has since been largely superseded by the discovery of its role as a molecular glue. The historical context of the JNK inhibitor hypothesis is important for understanding the evolution of research on this compound.

The Paradigm Shift: A Molecular Glue Degrading RBM39

A significant breakthrough in understanding Indisulam's mechanism of action came with the discovery that it functions as a "molecular glue." This novel mechanism involves the recruitment of a specific protein to an E3 ubiquitin ligase, leading to the targeted degradation of that protein.

In the case of Indisulam, it facilitates the interaction between the RNA-binding protein RBM39 and the DDB1 and CUL4-associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[3][4] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the proteasome.[3][4] The degradation of RBM39, a key component of the spliceosome, results in widespread aberrant RNA splicing, leading to cancer cell death.[3][4]

The crystal structure of the DCAF15-DDB1-DDA1-Indisulam-RBM39 complex has been solved, providing a detailed molecular understanding of how Indisulam bridges the interaction between DCAF15 and RBM39.[5]

Quantitative Data

Table 1: In Vitro Efficacy of Indisulam (CC-401) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | 0.11 µg/mL (~0.28 µM) | [1] |

| P388 | Murine Leukemia | Not specified (G1 arrest) | [2] |

| AMKL cells (CMK, MEG01, M07e) | Acute Megakaryoblastic Leukemia | Significantly lower than non-AMKL cells | [6] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: Clinical Trial Data for Indisulam (CC-401)

| Trial Identifier | Phase | Cancer Type | Dosing Regimen | Key Findings | Reference |

| NCT00126893 | 1 | Relapsed/Refractory AML | Not specified | Safety, pharmacokinetics, and pharmacodynamics evaluated. | [7] |

| Phase 2 | Relapsed/Refractory AML and high-risk MDS | Indisulam 400 mg/m² IV on days 1 and 8 of a 28-day cycle, in combination with idarubicin and cytarabine. | 35% response rate in heavily pre-treated patients. | [7] | |

| Phase 1 | Solid Tumors | Indisulam 350, 500, or 600 mg/m² IV on day 1, in combination with carboplatin. | Thrombocytopenia was the major dose-limiting toxicity. | [8][9] |

Experimental Protocols

RBM39 Degradation Assay (Western Blot)

A common method to assess the molecular glue activity of Indisulam is to measure the degradation of its target protein, RBM39, using Western blotting.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., T-ALL cell lines J.gamma1 or Jurkat) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of Indisulam (e.g., 1 µM and 5 µM) or DMSO as a vehicle control for a specified time (e.g., 48 hours).[10]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against RBM39 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.[6]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

-

RNA Sequencing and Bioinformatic Analysis

To investigate the downstream effects of RBM39 degradation on RNA splicing, RNA sequencing (RNA-seq) is a powerful tool.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with Indisulam (e.g., 5 µM for 16 hours in J.gamma1 cells) or DMSO.[10] Extract total RNA using a suitable kit (e.g., TRIzol reagent).

-

Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA and perform high-throughput sequencing on a platform such as an Illumina sequencer.

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

-

Differential Gene Expression Analysis: Use software packages such as DESeq2 or edgeR to identify differentially expressed genes between Indisulam-treated and control samples.[12][13]

-

Alternative Splicing Analysis: Employ tools like rMATS to identify and quantify different types of alternative splicing events (e.g., skipped exons, retained introns).[10]

-

Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed and alternatively spliced genes to understand the biological processes affected by Indisulam treatment.[14][15]

-

In Vivo Xenograft Studies

To evaluate the antitumor efficacy of Indisulam in a living organism, xenograft models are commonly used.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).[16]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., neuroblastoma or T-ALL cells) into the flank of the mice.[10][17]

-

Tumor Growth and Treatment: Monitor tumor growth regularly. Once the tumors reach a certain size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer Indisulam or a vehicle control to the mice. The route of administration can be intravenous or intraperitoneal, and the dosing schedule can vary. For example, in a T-ALL preclinical model, Indisulam was administered intraperitoneally at 12.5 mg/kg for five consecutive days followed by a two-day break, with the cycle repeated.[10]

-

Efficacy Assessment:

-

Measure tumor volume at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Survival analysis can also be performed.[17]

-

Visualizations

Diagram 1: Mechanism of Action of Indisulam

Caption: The molecular glue mechanism of Indisulam.

Diagram 2: Experimental Workflow for In Vivo Xenograft Study

Caption: A typical workflow for an in vivo xenograft study.

Conclusion

The story of this compound (Indisulam) is a compelling example of the dynamic nature of drug discovery. From its origins as a phenotypically discovered cell cycle inhibitor to its current understanding as a sophisticated molecular glue, its journey highlights the importance of continued mechanistic investigation. While its clinical development has faced challenges, the unique mechanism of action of Indisulam continues to inspire new avenues of research in targeted protein degradation and the development of novel anticancer therapeutics. This technical guide provides a solid foundation for researchers and clinicians to further explore the potential of this intriguing molecule and the broader class of molecular glues.

References

- 1. Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. E7070, a novel sulphonamide agent with potent antitumour activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. The RBM39 degrader indisulam inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Final Results of a Phase 2, Open-Label Study of Indisulam, Idarubicin and Cytarabine in Patients with Relapsed or Refractory Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phase I and pharmacokinetic study of indisulam in combination with carboplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase I and pharmacokinetic study of indisulam in combination with carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Bioinformatic analysis of RNA-seq data from TCGA database reveals prognostic significance of immune-related genes in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Integrated bioinformatic analysis of RNA binding proteins in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

CC-401 Hydrochloride: A Technical Guide to a Potent JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 hydrochloride is a potent, second-generation, ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK).[1][2][3] As a member of the anthrapyrazolone class of inhibitors, it demonstrates high affinity and selectivity for all three JNK isoforms.[3][4] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, playing a pivotal role in cellular responses to stress, inflammation, apoptosis, and proliferation.[5][6][7] The specific inhibitory action of CC-401 on this pathway makes it a valuable tool for preclinical research in oncology, inflammatory diseases, and neurodegenerative disorders. This document provides a comprehensive technical overview of CC-401, including its mechanism of action, quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

CC-401 is characterized by its specific chemical structure and physical properties that dictate its handling and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole | [1] |

| Molecular Formula | C₂₂H₂₄N₆O·2HCl | |

| Molecular Weight | 461.39 g/mol | |

| CAS Number | 2250025-96-6 (dihydrochloride); 395104-30-0 (base) | [1] |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in Water and DMSO | |

| Storage | Store at -20°C |

JNK Signaling and Mechanism of Inhibition

The JNK Signaling Pathway

The JNK pathway is a conserved three-tiered kinase cascade activated by various stimuli, including inflammatory cytokines and environmental stress.[5][7][8] The cascade consists of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase. Upon activation, MKK4 and MKK7, the primary MAP2Ks in this pathway, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop.[7][9][10] Activated JNK then phosphorylates a host of cytoplasmic and nuclear substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and cell survival.[8][9]

Mechanism of Action of CC-401

CC-401 functions as an ATP-competitive inhibitor.[1][2] It specifically binds to the ATP-binding pocket of active, phosphorylated JNK, thereby preventing the kinase from binding its natural substrate, ATP.[3] This action blocks the downstream phosphorylation of JNK substrates, such as c-Jun, without affecting the upstream activation (phosphorylation) of JNK itself by MKK4/MKK7.[3][4] This leads to a reduction in the transcriptional activity of c-Jun and subsequent modulation of cellular processes like proliferation and apoptosis.[1][2]

Quantitative Inhibitory Data

CC-401 exhibits high potency against all three JNK isoforms and significant selectivity over other related kinases.

| Parameter | Target | Value | Notes | Reference |

| Ki (Inhibitor Constant) | JNK1, JNK2, JNK3 | 25-50 nM | High-affinity binding to all JNK isoforms. | [3][4] |

| Selectivity | JNK vs. p38, ERK, IKK2, PKC, Lck, ZAP70 | > 40-fold | Demonstrates high specificity for JNK over other kinases. | [4] |

| Cellular Activity | JNK Inhibition | 1-5 µM | Effective concentration for specific JNK inhibition in cell-based assays. | [4] |

Experimental Protocols

The following protocols are standard methodologies for evaluating the efficacy and specificity of JNK inhibitors like CC-401.

In Vitro JNK Kinase Activity Assay

This assay directly measures the ability of CC-401 to inhibit the enzymatic activity of JNK.

Methodology:

-

Immunoprecipitation: Isolate JNK from cell lysates (e.g., from stress-activated cells) using a JNK-specific antibody coupled to Protein A/G beads.[11][12]

-

Washing: Wash the immunoprecipitated complex multiple times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.[11]

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing a recombinant JNK substrate (e.g., c-Jun or ATF2) and ATP.[11][12] Add varying concentrations of CC-401 or a vehicle control (DMSO).

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes to allow for substrate phosphorylation.[12][13]

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[12]

-

Detection: Analyze the phosphorylation of the substrate via Western blotting using a phospho-specific antibody (e.g., anti-phospho-c-Jun).[11] Alternatively, luminescent assays that measure ADP formation can be used for high-throughput screening.[13]

Cell-Based Assay for JNK Pathway Inhibition

This assay confirms that CC-401 can inhibit JNK signaling within a cellular environment.

Methodology:

-

Cell Culture: Plate cells (e.g., human tubular epithelial HK-2 cells or cancer cell lines like HT29) and grow to desired confluency.[4]

-

Pre-treatment: Treat cells with various concentrations of CC-401 or vehicle control for 1-2 hours.

-

Stimulation: Induce JNK pathway activation by exposing cells to a stress stimulus, such as sorbitol (osmotic stress) or UV radiation, for a short period (e.g., 30-60 minutes).[4]

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against phospho-c-Jun (to measure JNK activity), total c-Jun, phospho-JNK (to confirm JNK activation), and a loading control (e.g., β-actin or GAPDH).[4]

-

Analysis: Quantify band intensities to determine the dose-dependent inhibition of c-Jun phosphorylation by CC-401.[4]

Preclinical and Clinical Development Overview

CC-401 has been utilized in various preclinical models, demonstrating its therapeutic potential. Studies have shown it can be hepatoprotective, play a role in mitigating renal fibrosis, and sensitize hypoxic colon cancer cells to DNA-damaging agents.[4][14] Despite these promising preclinical results, its clinical development has been limited.[14] A Phase 1 clinical trial of CC-401 in patients with high-risk myeloid leukemia (NCT00126893) was initiated but later terminated for reasons that have not been publicly disclosed.[3][14] Other JNK inhibitors from the same developer, such as CC-90001 (with a bias for JNK1), have since progressed to later-stage clinical trials for conditions like idiopathic pulmonary fibrosis.[14][15][16]

Conclusion

This compound is a well-characterized, potent, and selective small-molecule inhibitor of the JNK signaling pathway. Its high affinity for all JNK isoforms and its ATP-competitive mechanism of action make it an invaluable research tool for dissecting the complex roles of JNK in health and disease. While its own clinical progression has halted, the data generated using CC-401 continues to inform the development of next-generation JNK inhibitors for a range of therapeutic applications.

References

- 1. Cc-401 | C22H24N6O | CID 10430360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. CC-401 HCl | JNK inhibitor | CAS 1438391-30-0 | Buy CC-401 HCl from Supplier InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 10. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.cn [abcam.cn]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. promega.com [promega.com]

- 14. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

CC-401 Hydrochloride: A Technical Guide to Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 hydrochloride is a potent, second-generation, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms.[1][2] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, playing a key role in apoptosis, inflammation, and cellular proliferation.[1][3] This technical guide provides a comprehensive overview of the target selectivity profile of CC-401, detailed experimental methodologies for its characterization, and visual representations of the associated signaling pathways and workflows. While extensive public data on a broad kinase panel for CC-401 is limited, this guide presents a representative selectivity profile based on available information and data from analogous JNK inhibitors to provide a thorough understanding of its target engagement.

Core Target Profile of this compound

CC-401 is a potent inhibitor of all three JNK isoforms, with a reported inhibitory constant (Ki) in the range of 25 to 50 nM.[1] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the JNK enzymes.[1][2] In cellular assays, CC-401 demonstrates specific JNK inhibition at concentrations between 1 and 5 μM.[1]

Quantitative Target Selectivity

| Kinase Target | IC50 (nM) | Fold Selectivity vs. JNK1 |

| JNK1 | 40 | 1 |

| JNK2 | 40 | 1 |

| JNK3 | 90 | 2.25 |

| p38α | >10,000 | >250 |

| ERK1 | >10,000 | >250 |

| IKK2 | >10,000 | >250 |

| PKCα | >10,000 | >250 |

| Lck | >10,000 | >250 |

| ZAP70 | >10,000 | >250 |

| MKK4 | 8,500 | 212.5 |

| MKK7 | >10,000 | >250 |

Note: Data presented is for the representative JNK inhibitor SP600125 and is intended to illustrate the expected selectivity profile for a compound like CC-401.[3] Fold selectivity is calculated relative to the IC50 against JNK1.

Signaling Pathway Context

CC-401 exerts its effect by inhibiting the JNK signaling cascade. This pathway is a key component of the cellular stress response.

Experimental Protocols

The determination of the target selectivity profile of a kinase inhibitor like CC-401 involves a series of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay directly measures the enzymatic activity of JNK in the presence of an inhibitor by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

-

Recombinant human JNK1, JNK2, or JNK3 enzyme

-

GST-c-Jun (1-79) substrate

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

This compound dissolved in DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the JNK enzyme and GST-c-Jun substrate in the kinase assay buffer.

-

Add varying concentrations of CC-401 (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for 20-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the paper with acetone and allow it to air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each CC-401 concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Cellular Assay for JNK Inhibition: Western Blot Analysis of Phospho-c-Jun

This assay determines the ability of CC-401 to inhibit JNK activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, c-Jun.

Materials:

-

Human cell line (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

Anisomycin or UV radiation (as a JNK pathway activator)

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of CC-401 (or DMSO control) for 1-2 hours.

-

Stimulate the JNK pathway by treating the cells with a JNK activator (e.g., 25 ng/mL anisomycin for 30 minutes) or by exposing them to UV radiation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against total c-Jun and a loading control like β-actin.

Conclusion

This compound is a highly potent and selective inhibitor of the JNK family of kinases. Its ATP-competitive mechanism of action and high degree of selectivity make it a valuable tool for investigating the physiological and pathological roles of the JNK signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify its activity and explore its therapeutic potential. While the clinical development of CC-401 was discontinued, its well-defined profile continues to make it a relevant compound for preclinical research in areas such as oncology and inflammatory diseases.

References

A Comprehensive Technical Guide to CC-401 Hydrochloride: A Potent and Selective JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 hydrochloride is a potent and selective, second-generation, ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK).[1][2] As a member of the mitogen-activated protein kinase (MAPK) family, JNKs are key regulators of a wide array of cellular processes, including inflammation, apoptosis, and cell differentiation. Dysregulation of the JNK signaling pathway has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, inflammatory conditions, and various cancers. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, selectivity, and relevant experimental protocols, to support its application in preclinical research and drug development.

Physicochemical Properties and Identification

This compound is a small molecule inhibitor with the following chemical and physical properties:

| Property | Value | Reference |

| CAS Number | 1438391-30-0 | [3][4] |

| Molecular Formula | C₂₂H₂₄N₆O·HCl | |

| Molecular Weight | 424.93 g/mol | |

| Solubility | Soluble in DMSO (85 mg/mL) | [3] |

Mechanism of Action

CC-401 exerts its inhibitory effect by competitively binding to the ATP-binding site of all three JNK isoforms (JNK1, JNK2, and JNK3).[4][5] This binding prevents the phosphorylation of JNK's primary substrate, the transcription factor c-Jun, at serines 63 and 73.[6] The phosphorylation of c-Jun is a critical step for the formation and activation of the Activator Protein-1 (AP-1) transcription factor complex, which regulates the expression of genes involved in cellular stress responses, proliferation, and apoptosis.[7][8] By inhibiting c-Jun phosphorylation, CC-401 effectively attenuates the downstream signaling cascade mediated by JNK.

JNK Signaling Pathway

The JNK signaling pathway is a three-tiered kinase cascade. It is typically initiated by cellular stress signals, such as inflammatory cytokines, UV radiation, and osmotic stress. These signals activate MAP kinase kinase kinases (MAP3Ks or MKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks or MKKs), specifically MKK4 and MKK7.[9][10] Activated MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation.[9] Activated JNK can then translocate to the nucleus to phosphorylate and activate c-Jun, a key component of the AP-1 transcription factor.

Quantitative Data

In Vitro Potency and Selectivity

CC-401 is a highly potent inhibitor of all three JNK isoforms with Ki values in the nanomolar range. It exhibits excellent selectivity for JNK over other related kinases.

| Target Kinase | Inhibition (Ki) | Selectivity vs. Other Kinases | Reference |

| JNK1 | 25-50 nM | > 40-fold | [4][5] |

| JNK2 | 25-50 nM | > 40-fold | [4][5] |

| JNK3 | 25-50 nM | > 40-fold | [4][5] |

| p38 | Not specified | > 40-fold | [5] |

| ERK | Not specified | > 40-fold | [5] |

| IKK2 | Not specified | > 40-fold | [5] |

| Protein Kinase C | Not specified | > 40-fold | [5] |

| Lck | Not specified | > 40-fold | [5] |

| ZAP70 | Not specified | > 40-fold | [5] |

In Vivo Efficacy in a Renal Fibrosis Model

In a rat model of anti-glomerular basement membrane (anti-GBM) glomerulonephritis, a model for renal fibrosis, CC-401 demonstrated significant therapeutic efficacy.

| Parameter | Vehicle Control | CC-401 (200 mg/kg/b.i.d.) | Outcome | Reference |

| Proteinuria | Increased | Significantly reduced progression | Attenuation of kidney damage | [5] |

| Serum Creatinine | Increased | Maintained at normal levels | Prevention of renal impairment | [5] |

Experimental Protocols

Non-Radioactive JNK Kinase Assay

This protocol describes a method to measure JNK activity by immunoprecipitating JNK from cell lysates and then performing an in vitro kinase assay using a c-Jun fusion protein as a substrate.

Materials:

-

Cell lysate

-

Immobilized Phospho-SAPK/JNK (Thr183/Tyr185) Rabbit mAb

-

1X Kinase Buffer

-

ATP (200 µM final concentration)

-

c-Jun fusion protein

-

3X SDS Sample Buffer

-

Antibodies for Western blot: Phospho-c-Jun (Ser63) Antibody, secondary HRP-linked antibody

Procedure:

-

Immunoprecipitation:

-

Incubate cell lysate with immobilized Phospho-SAPK/JNK antibody to selectively immunoprecipitate active JNK.

-

Wash the immunoprecipitated pellet twice with 1X Cell Lysis Buffer and then twice with 1X Kinase Buffer.

-

-

Kinase Reaction:

-

Resuspend the pellet in 50 µL of 1X Kinase Buffer supplemented with 200 µM ATP and the c-Jun fusion protein substrate.

-

Incubate the reaction mixture for 30 minutes at 30°C.

-

Terminate the reaction by adding 25 µL of 3X SDS Sample Buffer and boiling for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane and then probe with a primary antibody specific for Phospho-c-Jun (Ser63).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Western Blot for Phosphorylated c-Jun

This protocol outlines the general steps for detecting phosphorylated c-Jun in cell lysates by Western blotting.

Materials:

-

Cell lysate containing phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against Phospho-c-Jun (e.g., Ser63 or Ser73)

-

HRP-conjugated secondary antibody

-

TBST (Tris-Buffered Saline with 0.1% Tween 20)

-

ECL detection reagent

Procedure:

-

Sample Preparation: Prepare cell lysates in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine protein concentration.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated c-Jun, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Apply the ECL detection reagent and visualize the signal using a chemiluminescence imaging system.

Cell Viability Assay (MTT Assay)

This assay measures cell viability based on the metabolic activity of the cells.

Materials:

-

Cells seeded in a 96-well plate

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a valuable research tool for investigating the role of the JNK signaling pathway in health and disease. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at elucidating the therapeutic potential of JNK inhibition. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize CC-401 in their investigations.

References

- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qeios.com [qeios.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CC-401 HCl | JNK inhibitor | CAS 1438391-30-0 | Buy CC-401 HCl from Supplier InvivoChem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phospho-c-Jun (Ser73) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. paulogentil.com [paulogentil.com]

- 9. MAPK JNK Cell signalling | PPTX [slideshare.net]

- 10. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to CC-401 Hydrochloride: A Potent JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of CC-401 hydrochloride, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and inflammatory diseases.

Core Compound Data

This compound is a small molecule inhibitor targeting the JNK signaling pathway. The following table summarizes its key quantitative data.

| Property | Value | Citation(s) |

| Molecular Weight | 424.93 g/mol | [1][2] |

| Molecular Formula | C₂₂H₂₅ClN₆O | [1][2] |

| CAS Number | 1438391-30-0 | [1][3] |

| Inhibition Constant (Ki) | 25-50 nM for all three JNK isoforms | [3][4] |

| In Vitro Specificity | > 40-fold selectivity for JNK over p38, ERK, IKK2, PKC, Lck, and ZAP70 | [4][5] |

| Effective In Vitro Concentration | 1-5 µM for specific JNK inhibition in cell-based assays | [1][4] |

Mechanism of Action and Signaling Pathway

CC-401 is an ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3)[3][4]. By binding to the ATP-binding site of JNK, CC-401 prevents the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun[1]. The inhibition of c-Jun phosphorylation leads to a reduction in its transcriptional activity, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation.

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic stress[6][7]. The activation of the JNK pathway involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K or MEKK), a MAP kinase kinase (MAP2K or MKK), and a MAP kinase (JNK)[8]. Upon activation, JNK translocates to the nucleus and phosphorylates several transcription factors, including c-Jun, leading to the regulation of gene expression involved in various cellular responses[7].

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of CC-401 on JNK kinase activity.

Materials:

-

Recombinant active JNK1, JNK2, or JNK3 enzyme

-

c-Jun (1-79) fusion protein as substrate

-

This compound

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microcentrifuge tube, combine the recombinant JNK enzyme, c-Jun substrate, and the diluted CC-401 or vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10-100 µM.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each CC-401 concentration and determine the IC₅₀ value.

Cell-Based Western Blot Analysis for Phospho-c-Jun

Objective: To assess the ability of CC-401 to inhibit JNK-mediated phosphorylation of c-Jun in a cellular context.

Materials:

-

Human cell line (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

This compound

-

JNK pathway activator (e.g., Anisomycin, UV radiation, or Sorbitol)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a JNK pathway activator for a predetermined duration (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total c-Jun and a loading control to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

Objective: To evaluate the effect of CC-401 on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

In Vivo Mouse Xenograft Model

Objective: To assess the anti-tumor efficacy of CC-401 in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line that forms tumors in mice

-

Matrigel (optional)

-

This compound

-

Vehicle for in vivo administration (e.g., a solution of DMSO, PEG300, Tween-80, and saline)

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously inject a suspension of cancer cells (with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the formulation of this compound in the vehicle.

-

Administer CC-401 or vehicle to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal or oral administration).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | C22H25ClN6O | CID 66576998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CC-401 HCl | JNK inhibitor | CAS 1438391-30-0 | Buy CC-401 HCl from Supplier InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling CC-401 Hydrochloride: A Deep Dive into Preclinical Research

For Immediate Release

A comprehensive technical guide released today offers an in-depth overview of the preclinical studies on CC-401 hydrochloride, also known as Indisulam. This guide, tailored for researchers, scientists, and drug development professionals, consolidates critical data on the compound's mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. A key feature of this resource is the visualization of complex biological processes and experimental designs through detailed diagrams.

This compound has emerged as a promising anti-cancer agent with a unique mechanism of action. It functions as a "molecular glue," inducing the interaction between the E3 ubiquitin ligase DCAF15 and the RNA-binding protein RBM39. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39, causing widespread aberrant RNA splicing and ultimately leading to cancer cell death.

In Vitro Efficacy: Targeting a Broad Spectrum of Cancers

CC-401 has demonstrated significant anti-proliferative activity across a range of cancer cell lines. Notably, neuroblastoma and multiple myeloma cell lines have shown high sensitivity to the compound. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in various cancer cell types, highlighting its potential for broad therapeutic application.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| HeLa | Cervical Cancer | 287.5 | 24 |

| C33A | Cervical Cancer | 125.0 | 24 |

| J.gamma1 | T-cell Acute Lymphoblastic Leukemia | Sensitive | 48 (viability assay) |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Sensitive | 48 (viability assay) |

In Vivo Efficacy: Demonstrating Potent Anti-Tumor Activity in Animal Models

Preclinical studies in animal models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition and, in some cases, complete tumor regression. These studies have been crucial in establishing the therapeutic potential of CC-401 in a whole-organism context.

| Cancer Type | Animal Model | Dosing Regimen | Outcome |

| Neuroblastoma (IMR-32 xenograft) | Mouse | 25 mg/kg, intravenously, for 8 days | Complete tumor regression, 100% survival[1] |

| Neuroblastoma (BE2C, SK-N-AS xenografts) | Mouse | 25 mg/kg, intravenously, for two 1-week cycles | Initial complete response[2] |

| Rhabdomyosarcoma (Rh30 xenograft) | Mouse | 25 mg/kg, intravenously, for two 1-week cycles | Initial complete response[2] |

| Colorectal Cancer (HCT116 xenograft) | Mouse | 25 mg/kg, intravenously, for two 1-week cycles | Initial complete response[2] |

| Cervical Cancer (HeLa xenograft) | Nude Mouse | 25 mg/kg | Significantly reduced tumor volume[1] |

| T-cell Acute Lymphoblastic Leukemia (J.gamma1 xenograft) | Mouse | 12.5 mg/kg, intraperitoneally, for two 5-day cycles | Significant tumor remission[3] |

Mechanism of Action and Experimental Workflows

The guide provides detailed diagrams generated using the DOT language to illustrate the signaling pathway of CC-401 and typical experimental workflows.

Caption: Mechanism of action of CC-401 (Indisulam).

Caption: Typical workflow for an in vivo efficacy study.

Detailed Experimental Protocols

To facilitate reproducibility and further research, the guide provides detailed methodologies for key experiments.

Cell Viability Assay (MTS Protocol)

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for RBM39 Degradation

-

Cell Lysis: Lyse CC-401-treated and control cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RBM39 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel.

-

Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.

-

Randomization and Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (e.g., by intravenous or intraperitoneal injection) and a vehicle control according to the predetermined schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry, to confirm the mechanism of action in vivo.

This comprehensive guide serves as a valuable resource for the scientific community, providing a solid foundation for future research and development of this compound as a potential cancer therapeutic.

References

- 1. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CC-401 Hydrochloride in Cancer Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 hydrochloride is a potent, second-generation, ATP-competitive small molecule inhibitor targeting all three isoforms of the c-Jun N-terminal kinase (JNK).[1][2] As a key mediator of cellular responses to stress signals, the JNK signaling pathway is implicated in a variety of cellular processes, including proliferation, apoptosis, and inflammation. Its dysregulation has been linked to the pathogenesis of numerous diseases, including cancer. CC-401 has been investigated for its potential as an antineoplastic agent, demonstrating synergistic effects with conventional chemotherapeutics in preclinical cancer models. This guide provides a comprehensive technical overview of CC-401, its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

CC-401 exerts its biological effects by directly binding to the ATP-binding site of JNK, thereby preventing the phosphorylation of its downstream substrates.[2] The primary and most well-characterized substrate of JNK is the transcription factor c-Jun. By inhibiting JNK activity, CC-401 blocks the phosphorylation of c-Jun at Ser63 and Ser73, which is critical for its activation. This leads to a reduction in c-Jun-mediated gene transcription, which can impact cell proliferation and survival.[2]

The JNK signaling cascade is a multi-tiered pathway initiated by various cellular stressors. This pathway involves a series of sequential phosphorylation events mediated by MAP kinase kinase kinases (MAP3Ks) and MAP kinase kinases (MAP2Ks), ultimately leading to the activation of JNK. Activated JNK then phosphorylates a range of downstream targets, including transcription factors and mitochondrial proteins, to orchestrate the cellular response.

Quantitative Data

CC-401 has demonstrated significant potency and selectivity as a JNK inhibitor. The following tables summarize key quantitative data from preclinical studies.

| Parameter | Value | Source |

| Ki (JNK1, 2, 3) | 25-50 nM | [1] |

| Selectivity | >40-fold vs. p38, ERK, IKK2, PKC, Lck, ZAP70 | [1] |

Table 1: Biochemical Potency and Selectivity of CC-401

Preclinical studies have highlighted the synergistic potential of CC-401 with conventional chemotherapy, particularly in the context of colon cancer.

| Cell Line | Treatment | IC50 Ratio (Hypoxia/Oxia) | Synergy (Combination Index) | Source |

| HT29 | Oxaliplatin | 2.7 | Synergistic with CC-401 | [3] |

| SW620 | Oxaliplatin | 3.7 | Synergistic with CC-401 | [3] |

| HT29 | SN-38 | 1.8 | Synergistic with CC-401 | [3] |

| SW620 | SN-38 | 11.6 | Synergistic with CC-401 | [3] |

| HT29 | 5-FU | 1.0 | Synergistic with CC-401 | [3] |

| SW620 | 5-FU | 1.1 | Synergistic with CC-401 | [3] |

Table 2: In Vitro Synergism of CC-401 with Chemotherapeutic Agents in Colon Cancer Cell Lines

In vivo studies using a human colon cancer xenograft model (HT29) have further substantiated the therapeutic potential of combining CC-401 with standard-of-care agents.

| Treatment Group | Tumor Growth Delay (days) | Source |

| CC-401 alone | 2 | [3] |

| Oxaliplatin alone | 6 | [3] |

| Bevacizumab alone | 7 | [3] |

| Oxaliplatin + Bevacizumab | 11 | [3] |

| CC-401 + Oxaliplatin | 18 | [3] |

| CC-401 + Bevacizumab | 9 | [3] |

| CC-401 + Oxaliplatin + Bevacizumab | 19 | [3] |

Table 3: In Vivo Efficacy of CC-401 in Combination Therapy in an HT29 Xenograft Model